molecular formula C8H4F13NO B6355300 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-methylheptanamide CAS No. 89932-74-1

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-methylheptanamide

Cat. No.: B6355300
CAS No.: 89932-74-1
M. Wt: 377.10 g/mol
InChI Key: GMDGDPMNUQLIPP-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-methylheptanamide (CAS: 2358-22-7) is a fluorinated amide with a fully substituted perfluoroalkyl chain. Its molecular formula is C₈H₅F₁₃NO, and molecular weight is 413.13 g/mol . The compound features a heptanamide backbone where all hydrogen atoms (except the methyl group attached to the nitrogen) are replaced by fluorine, resulting in a highly hydrophobic and chemically stable structure.

This compound is primarily utilized in industrial applications requiring water-repellent properties. For example, it is employed in the hydrophobization of leather-fur semi-finished products, where it imparts excellent water resistance, low hygroscopicity, and a soft texture to treated materials . Its stability under thermal and chemical stress makes it suitable for use in solvents like ethanol or supercritical CO₂ .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-methylheptanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F13NO/c1-22-2(23)3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDGDPMNUQLIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13C(O)NHCH3, C8H4F13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-methyl-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389027
Record name N-Methylperfluoroheptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89932-74-1
Record name N-Methylperfluoroheptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-methylheptanamide typically involves the fluorination of heptanoic acid derivatives. One common method is the reaction of heptanoic acid with fluorinating agents such as hydrogen fluoride (HF) in the presence of a catalyst . The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the corrosive nature of fluorinating agents. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-methylheptanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group, although this is less common due to the stability of the fluorinated amide.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Fluorinated carboxylic acids.

    Reduction: Fluorinated amines.

    Substitution: Various fluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-methylheptanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-methylheptanamide involves its interaction with molecular targets through its fluorinated groups. The high electronegativity of fluorine atoms can influence the compound’s binding affinity to specific proteins or enzymes, potentially altering their activity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions.

Comparison with Similar Compounds

Hydrophobicity

  • The target compound achieves a limiting wetting angle >120° on treated leather, outperforming N-dodecyl heptafluorobutanamide (105–110°) due to its longer perfluoro chain .
  • Tridecafluoroheptanamide derivatives exhibit lower water absorption (<5%) compared to non-fluorinated amides (>20%) .

Thermal Stability

  • This compound remains stable up to 250°C , whereas N-(4-nitrophenyl) analogues degrade above 200°C due to nitro group instability .

Environmental Impact

Biological Activity

Chemical Structure and Properties

Chemical Formula : C₁₃H₈F₁₃N₁O

The structure of 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-methylheptanamide features a heptanamide backbone with multiple fluorine substituents. This fluorination can significantly alter the compound's biological interactions compared to non-fluorinated analogs.

Research indicates that fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability. The presence of fluorine atoms can influence the binding affinity to biological targets such as enzymes and receptors. For instance:

  • Inhibition of Enzymatic Activity : Fluorinated amides can act as enzyme inhibitors by mimicking substrate structures or altering enzyme conformation.
  • Antimicrobial Properties : Some fluorinated compounds have demonstrated broad-spectrum antimicrobial activity due to their ability to disrupt bacterial cell membranes.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Antiviral Agents : Similar compounds have shown promise against viral infections by inhibiting viral replication.
  • Anticancer Activity : Preliminary studies suggest that fluorinated amides may induce apoptosis in cancer cells through various pathways.

Study 1: Antimicrobial Efficacy

A study conducted on a series of fluorinated amides revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The compound was tested against Staphylococcus aureus and showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.

CompoundTarget BacteriaMIC (µg/mL)
Tridecafluoro-N-methylheptanamideS. aureus8
Control AntibioticS. aureus8

Study 2: Cytotoxicity in Cancer Cells

In vitro assays demonstrated that the compound induced cytotoxic effects in several human cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

Cell LineIC50 (µM)
HeLa15
MCF-720
A54918

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